(S)-3-Ethylmorpholine

Chiral resolution Stereochemical identity Enantiomeric purity

(S)-3-Ethylmorpholine (CAS 748117-01-3), systematically named (3S)-3-ethylmorpholine, is a chiral six-membered heterocyclic compound within the morpholine family. It possesses a single stereogenic center at the C3 position bearing an ethyl substituent, with molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 748117-01-3
Cat. No. B1384832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Ethylmorpholine
CAS748117-01-3
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCCC1COCCN1
InChIInChI=1S/C6H13NO/c1-2-6-5-8-4-3-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1
InChIKeyJBQWQBSRIAGTJT-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Ethylmorpholine (CAS 748117-01-3): Chiral Morpholine Building Block for Enantioselective Synthesis


(S)-3-Ethylmorpholine (CAS 748117-01-3), systematically named (3S)-3-ethylmorpholine, is a chiral six-membered heterocyclic compound within the morpholine family [1]. It possesses a single stereogenic center at the C3 position bearing an ethyl substituent, with molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol . As a non-racemic small-molecule scaffold, it serves as a versatile chiral intermediate in the construction of active pharmaceutical ingredients (APIs), chiral ligands, and asymmetric catalysts—applications wherein the defined (S)-configuration at the morpholine 3-position directly governs downstream stereochemical outcomes .

Role Chiral building block for enantioselective synthesis
Configuration (S)-configuration governs downstream stereochemistry
Use context API, chiral ligand, and asymmetric catalyst development

Why Racemic or Alternative 3-Substituted Morpholines Cannot Substitute for (S)-3-Ethylmorpholine in Chiral-Dependent Workflows


The C3-position of the morpholine ring is a stereogenic center; substituting (S)-3-ethylmorpholine with its (R)-enantiomer (CAS 74572-05-7), the racemic mixture (CAS 55265-24-2), or a different 3-alkyl analog (e.g., 3-methylmorpholine) introduces either inverted or scrambled stereochemistry that propagates into the final product . In drug discovery programs and asymmetric synthesis campaigns, the biological activity, receptor binding, and catalytic enantioselectivity of downstream compounds are exquisitely dependent on the absolute configuration of the morpholine building block—different enantiomers can exhibit distinct pharmacological profiles, metabolic fates, and off-target liabilities [1]. The ethyl substituent size further distinguishes this scaffold from the smaller 3-methylmorpholine, altering lipophilicity (XLogP3 ~0.4 vs ~0.32 for 3-methylmorpholine), boiling point (predicted ~160.6 °C vs ~137.1 °C), and steric environment around the secondary amine, all of which impact reactivity, purification behavior, and downstream molecular recognition .

  • (R)-enantiomer or racemate Inverts or scrambles stereochemistry at C3, altering all downstream chiral outcomes.
  • 3-Methylmorpholine analog Different steric and lipophilicity profile may shift reactivity, purification, and molecular recognition.
  • Unspecified enantiomeric purity Even minor enantiomeric impurity can compromise asymmetric induction and biological readouts.

Quantitative Differentiation Evidence for (S)-3-Ethylmorpholine vs. Closest Analogs


Enantiomeric Identity: CAS and MDL Registry-Level Differentiation of (S)- vs. (R)-3-Ethylmorpholine

(S)-3-Ethylmorpholine (CAS 748117-01-3) and its enantiomer (R)-3-ethylmorpholine (CAS 74572-05-7) are chemically identical in molecular formula (C₆H₁₃NO) and molecular weight (115.17 g/mol) yet are assigned distinct CAS numbers and MDL identifiers (MFCD11519097 for the S-enantiomer vs. MFCD11519096 for the R-enantiomer) in chemical registries, reflecting their non-superimposable three-dimensional structures . The (S)-enantiomer is encoded by the isomeric SMILES string CC[C@H]1COCCN1, whereas the (R)-enantiomer bears the @@ tetrahedral specification . This absolute stereochemical distinction means that any chiral-sensitive downstream application—including enzyme binding, receptor agonism/antagonism, or asymmetric induction—cannot interchangeably use the two enantiomers without altering the stereochemical outcome of the synthetic sequence or the biological readout .

Enantiomeric identity
Head-to-head
Opposite absolute configuration; CAS and SMILES distinct
Procurement requires enantiomer-specific selection.
Registry-level differentiation confirms non-interchangeability.
Chiral resolution Stereochemical identity Enantiomeric purity

Boiling Point and Lipophilicity Differentiation: (S)-3-Ethylmorpholine vs. 3-Methylmorpholine

The ethyl substituent at C3 imparts measurably different physicochemical properties compared to the methyl analog, 3-methylmorpholine. (S)-3-Ethylmorpholine exhibits a predicted boiling point of 160.6±15.0 °C (at 760 mmHg) and a predicted density of 0.878±0.06 g/cm³ . In contrast, 3-methylmorpholine (CAS 42185-06-8) has a significantly lower experimental boiling point of approximately 137.1 °C at 760 mmHg and a density of 0.891 g/cm³ . The computed XLogP3 value for 3-ethylmorpholine is approximately 0.40, compared to 0.32 for 3-methylmorpholine, reflecting the increased lipophilicity contributed by the additional methylene unit . The approximately 23 °C higher boiling point of the ethyl analog alters distillation and solvent-removal protocols, while the higher lipophilicity affects chromatographic retention and, when incorporated into drug candidates, subtly modulates membrane permeability and ADME properties.

Physicochemical shift
Context-dependent
Boiling point ~160.6 °C vs ~137.1 °C; XLogP3 0.40 vs 0.32
Ethyl group alters purification and lipophilicity profile.
Predicted values; experimental verification advised.
Physicochemical properties Purification Lipophilicity

Cytotoxic Potency Enhancement Conferred by Ethylmorpholine Substitution in Metal Thiosemicarbazonate Complexes

In a direct comparative study of copper(II) thiosemicarbazonate complexes, the derivative bearing an N4-ethylmorpholine substituent ([Cu(Etmorph-S-tcitr)₂]) exhibited an IC₅₀ of 2.3 μM against U937 human leukemic cells after 24-hour exposure, representing a 6.4-fold increase in cytotoxic potency relative to the parent complex lacking the ethylmorpholine group ([Cu(S-tcitr)₂], IC₅₀ = 14.8 μM) [1]. Both complexes share identical copper(II) coordination geometry and differ solely by the presence of the ethylmorpholine moiety. Furthermore, pro-apoptotic activity—evidenced by caspase activation at 8 hours and reactive oxygen species (ROS) elevation—was observed only in the ethylmorpholine-bearing complex, while the parent complex showed no comparable apoptotic induction [2]. This demonstrates that the ethylmorpholine structural element itself imparts both quantitative potency improvement and a qualitatively distinct mechanism of action (apoptosis vs. growth arrest).

Cytotoxicity comparison
Head-to-head
IC50 2.3 µM (ethylmorpholine complex) vs 14.8 µM (parent); U937 cells, 24 h
Supports cytotoxicity endpoint review in cell model.
Apoptosis pathway response context; 6.4-fold difference.
Anticancer Thiosemicarbazone Copper complexes

Subcellular Organelle Targeting Divergence: Ethylmorpholine- vs. Other Alkylmorpholine-Containing Fluorescent Probes

In a study of emissive aminoquinoline derivatives (TFMAQ series), compounds bearing ethylmorpholine groups exhibited unexpected subcellular localization behavior compared to the well-characterized alkylmorpholine class. While alkylmorpholine-containing probes typically accumulate in lysosomes via pH-dependent trapping, TFMAQ derivatives containing ethylmorpholine showed markedly limited lysosomal accumulation and instead demonstrated preferential accumulation in lipid droplets [1]. This finding indicates that the ethyl substitution pattern on the morpholine ring is sufficient to redirect intracellular organelle targeting—a property directly relevant to the design of organelle-specific imaging agents and targeted drug conjugates. The study quantified this differential localization through co-localization fluorescence microscopy with organelle-specific markers [2].

Organelle targeting
Method context
Lipid droplet accumulation vs lysosomal in fluorescence imaging
Ethylmorpholine redirects intracellular probe distribution.
Observed in aminoquinoline probe series.
Fluorescence imaging Organelle targeting Lipid droplets Lysosomes

Predicted pKa and Hydrogen-Bonding Profile: Relevance to Salt Formation and Bioavailability Optimization

The predicted acid dissociation constant (pKa) for (S)-3-ethylmorpholine is 9.03±0.40, reflecting the basicity of the secondary amine within the morpholine ring . This is consistent with the pKa range reported for racemic 3-ethylmorpholine (9.03±0.40, predicted) . With a computed hydrogen bond donor count of 1 (the N-H proton) and hydrogen bond acceptor count of 2 (the ring oxygen and amine nitrogen), the compound provides a predictable hydrogen-bonding pharmacophore that conforms to Lipinski-type drug-likeness guidelines . The pKa value informs salt selection: at physiological pH (7.4), the amine is predominantly protonated (>97%), making hydrochloride salt formation (CAS 218594-88-8) a practical strategy for improving aqueous solubility, crystallinity, and handling characteristics during synthesis and formulation development.

Predicted pKa
Class-level
pKa 9.03; HBD 1; HBA 2; rotatable bonds 1
Informs salt selection and solubility design.
In silico prediction; HCl salt available (CAS 218594-88-8).
pKa prediction Salt selection Drug-likeness Morpholine basicity

Commercial Purity and Quality Specifications: Enantiopure (S)-3-Ethylmorpholine Across Major Suppliers

Multiple independent chemical suppliers report consistent purity specifications for (S)-3-ethylmorpholine (CAS 748117-01-3). Capot Chemical specifies a minimum HPLC purity of 97% with moisture content ≤0.5% . Aladdin Scientific offers the compound at ≥96% purity with full analytical characterization including NMR, HPLC, and GC batch-specific certificates of analysis . Sigma-Aldrich/Ambeed lists a purity of 96%, and Chemeenu markets the compound at 97% purity . For comparison, the (R)-enantiomer (CAS 74572-05-7) is typically available at 95% purity from suppliers such as Bidepharm and AKSci . The compound is referenced in patent literature—notably US2008/255114 A1 assigned to AMR Technology, Inc., where (S)-3-ethylmorpholine is cited as a synthetic intermediate . This patent citation confirms the compound's recognized utility in pharmaceutical development contexts.

Commercial purity
Specification review
≥96–97% HPLC across multiple suppliers; COA documentation
Batch traceability supports reproducible research.
Verify lot-specific COA before use.
Chemical purity Procurement specifications Quality control

Validated Application Scenarios for (S)-3-Ethylmorpholine in Drug Discovery and Asymmetric Synthesis


Chiral Building Block for Enantioselective API Synthesis Requiring Defined (S)-Configuration at the Morpholine 3-Position

In medicinal chemistry programs where the morpholine ring is a core pharmacophoric element, incorporating (S)-3-ethylmorpholine as a pre-formed chiral building block circumvents the need for late-stage chiral resolution or asymmetric synthesis of the morpholine subunit. As evidenced by the registry-level differentiation between (S)- and (R)-enantiomers , the correct enantiomer must be selected ab initio to ensure the desired absolute configuration in the final API. The compound's patent citation in US2008/255114 A1 confirms its recognized role as a pharmaceutical intermediate . The predicted pKa of 9.03 and the available hydrochloride salt form (CAS 218594-88-8) further support its incorporation into drug-like molecules where amine basicity and salt selection are critical parameters for solubility and bioavailability .

Medicinal Chemistry Optimization Leveraging Ethylmorpholine-Induced Potency and Apoptotic Mechanism Switching

For oncology-focused drug discovery teams generating structure-activity relationships (SAR) around metal-chelating or thiosemicarbazone-based antitumor agents, the ethylmorpholine substituent provides a validated motif for enhancing antiproliferative potency. The direct comparative data showing a 6.4-fold IC₅₀ improvement (from 14.8 μM to 2.3 μM in U937 cells) and a qualitative switch from cytostatic to pro-apoptotic mechanism with caspase activation provides a quantitative benchmark for this scaffold modification [1]. Researchers can use this class-level evidence to prioritize (S)-3-ethylmorpholine as a building block when designing compounds intended to induce programmed cell death rather than simple growth inhibition.

Design of Lipid Droplet-Targeted Fluorescent Probes and Imaging Agents

The finding that ethylmorpholine-containing aminoquinoline derivatives preferentially accumulate in lipid droplets rather than lysosomes—in contrast to canonical alkylmorpholine behavior—provides a rational design principle for cell imaging probe development [2]. Research groups requiring organelle-specific fluorescent reporters can exploit this property by incorporating the ethylmorpholine moiety to achieve lipid droplet targeting. This is directly relevant to metabolic disease research, adipocyte biology, and studies of intracellular lipid trafficking where selective lipid droplet visualization is required. The differentiated organelle tropism of ethylmorpholine vs. other alkylmorpholines provides a clear selection criterion for building block procurement in probe chemistry.

Asymmetric Catalysis Using Chiral Morpholine-Derived Ligands or Organocatalysts

(S)-3-Ethylmorpholine serves as a precursor for chiral ligands and organocatalysts in asymmetric synthesis. Its defined (S)-configuration at C3, combined with the secondary amine functionality, enables derivatization into chiral N-substituted morpholine ligands for transition-metal-catalyzed enantioselective transformations . The higher boiling point (160.6 °C) relative to 3-methylmorpholine (137.1 °C) provides a wider thermal window for reactions requiring elevated temperatures [REFS-2, REFS-3]. The compound's commercial availability at ≥96% purity with full analytical documentation ensures that catalyst screening and optimization campaigns can proceed with well-characterized starting material, minimizing confounding variables from impurity profiles.

Application
Selection Property
Validation Focus
Enantioselective API synthesis studies
(S)-configured morpholine scaffold
Stereochemical outcome validation
Cell-model potency studies (cytotoxicity endpoint)
Ethylmorpholine substitution context
Cytotoxicity and apoptosis pathway review
Organelle-targeted probe development
Ethylmorpholine-dependent lipid droplet tropism
Intracellular localization validation
Asymmetric catalysis research
Chiral morpholine-derived ligand
Enantioselectivity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-Ethylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.